(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid serves as a key intermediate in the synthesis of sitagliptin, a drug used for treating type 2 diabetes. [] This compound belongs to the class of amino acid derivatives and plays a crucial role in pharmaceutical research, particularly in developing drugs for treating metabolic disorders.
A detailed synthesis method for (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is outlined in the paper discussing the process for preparing sitagliptin. [] This method involves the condensation of 3-tert-butoxycarbonylamino-4-(trifluoromethyl)(2,4,5-trifluoro-phenyl)-butyric acid with 3,4,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyrazine in the presence of a specific catalyst. [] The catalyst used in this reaction is represented by the compounds of formula (V) as described in the research paper. [] Following the condensation reaction, a deprotection step yields the desired product, (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid. []
The primary application of (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is as a crucial intermediate in the synthesis of sitagliptin. [] Sitagliptin is a drug approved for the treatment of type 2 diabetes. [] Its role as a building block in the multi-step synthesis highlights its importance in medicinal chemistry and drug development.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: